1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 900000-88-6
VCID: VC4574568
InChI: InChI=1S/C19H17F2N3OS/c20-14-6-4-13(5-7-14)12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)26-19/h1-7H,8-12H2
SMILES: C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F
Molecular Formula: C19H17F2N3OS
Molecular Weight: 373.42

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

CAS No.: 900000-88-6

Cat. No.: VC4574568

Molecular Formula: C19H17F2N3OS

Molecular Weight: 373.42

* For research use only. Not for human or veterinary use.

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone - 900000-88-6

Specification

CAS No. 900000-88-6
Molecular Formula C19H17F2N3OS
Molecular Weight 373.42
IUPAC Name 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Standard InChI InChI=1S/C19H17F2N3OS/c20-14-6-4-13(5-7-14)12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)26-19/h1-7H,8-12H2
Standard InChI Key PSQLCBCRDJETIM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula C₁₉H₁₇F₂N₃OS (molecular weight: 373.42 g/mol) underscores the compound’s heterocyclic complexity. Key structural elements include:

  • A 4-fluorobenzo[d]thiazole moiety, which contributes to π-π stacking interactions and metabolic stability.

  • A piperazine ring linked to the benzothiazole system, enhancing conformational flexibility and receptor binding.

  • A 4-fluorophenyl ethanone group, which introduces hydrophobic and electron-withdrawing characteristics.

The InChIKey (PSQLCBCRDJETIM-UHFFFAOYSA-N) and SMILES (C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F) notations provide precise stereochemical descriptors.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇F₂N₃OS
Molecular Weight373.42 g/mol
CAS Number900000-88-6
IUPAC Name1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Topological Polar Surface Area76.3 Ų

Synthesis Methods and Optimization

Multi-Step Organic Synthesis

The synthesis of this compound typically involves palladium-catalyzed coupling and Hantzsch condensation strategies. A representative protocol includes:

  • Formation of the benzothiazole core: Reaction of 2-aminothiophenol with a fluorinated benzaldehyde derivative under acidic conditions.

  • Piperazine functionalization: Coupling the benzothiazole intermediate with a piperazine derivative using Buchwald-Hartwig amination.

  • Ethanone group introduction: Acetylation of the piperazine-nitrogen with 4-fluorophenyl acetyl chloride.

Reaction optimization focuses on:

  • Catalyst selection: Palladium(II) acetate for C–N bond formation.

  • Solvent systems: Dimethylformamide (DMF) or dichloromethane (DCM) for intermediate solubility.

  • Temperature control: 80–100°C to balance reaction rate and byproduct formation.

Table 2: Synthetic Conditions and Yields

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
1H₂SO₄, EtOHEthanol7068
2Pd(OAc)₂, XPhosDMF9052
3AcCl, NEt₃DCM2585

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The fluorinated aromatic systems enhance membrane permeability, while the benzothiazole moiety inhibits DNA gyrase .

Figure 1: Proposed Mechanism of COX-2 Inhibition

Compound+COX-2Inhibition of prostaglandin synthesis\text{Compound} + \text{COX-2} \rightarrow \text{Inhibition of prostaglandin synthesis}

Applications in Drug Discovery

Lead Optimization Strategies

Structural modifications to enhance bioavailability and target selectivity include:

  • Fluorine substitution: Improves metabolic stability and blood-brain barrier penetration.

  • Piperazine ring substitution: Alters pharmacokinetic profiles; methyl groups reduce CYP450 inhibition .

Computational ADME Profiling

In silico predictions (SwissADME) indicate:

  • Lipophilicity (LogP): 3.1 (optimal range: 2–5).

  • Caco-2 permeability: 22 nm/s (high intestinal absorption).

  • CYP2D6 inhibition: Low risk (probability = 0.23).

Comparison with Structural Analogues

Analogue 1: (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

  • Molecular Formula: C₁₆H₁₄FN₃OS₂.

  • Activity: Superior antifungal activity (MIC = 4 µg/mL) but reduced COX-2 inhibition (IC₅₀ = 25 µM).

Analogue 2: 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

  • Molecular Formula: C₂₁H₂₃N₃O₃S₂ .

  • Activity: Enhanced solubility (LogS = −3.2) but lower antimicrobial potency (MIC = 32 µg/mL) .

Table 3: Comparative Pharmacological Profiles

CompoundAntimicrobial MIC (µg/mL)COX-2 IC₅₀ (µM)LogP
Target Compound8–16123.1
Analogue 14252.8
Analogue 2 32184.0

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